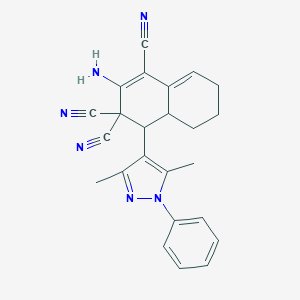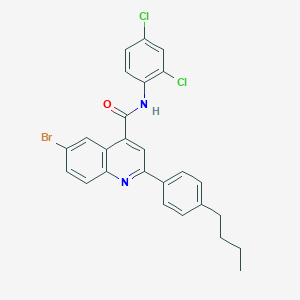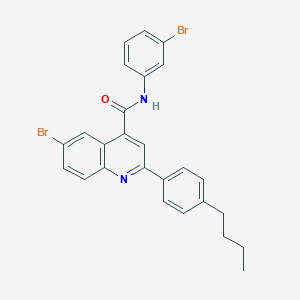
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
The synthesis of 2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives under reflux conditions. The reaction is often carried out in ethanol with the addition of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as glacial acetic acid and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives .
科学研究应用
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Medicine: It is being investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Studies have shown that pyrazole derivatives can interact with enzymes like acetylcholinesterase, suggesting potential neuroprotective effects .
相似化合物的比较
Similar compounds to 2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE include other pyrazole derivatives such as:
- 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide
- 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-arylazothiazoles
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a pyrazole ring with a tetrahydronaphthalene moiety, which may confer distinct chemical and biological properties .
属性
分子式 |
C24H22N6 |
|---|---|
分子量 |
394.5g/mol |
IUPAC 名称 |
2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C24H22N6/c1-15-21(16(2)30(29-15)17-8-4-3-5-9-17)22-19-11-7-6-10-18(19)20(12-25)23(28)24(22,13-26)14-27/h3-5,8-10,19,22H,6-7,11,28H2,1-2H3 |
InChI 键 |
OTNMYKZNIYCTRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(4-butylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B452311.png)
![2-(3-butoxyphenyl)-N-[3-(diethylamino)propyl]quinoline-4-carboxamide](/img/structure/B452312.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B452313.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452314.png)
![6-bromo-2-(4-butylphenyl)-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B452317.png)
![6-bromo-2-(4-ethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B452318.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B452320.png)




![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452328.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-4-quinolinecarboxamide](/img/structure/B452329.png)
![2-(3-butoxyphenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452331.png)
